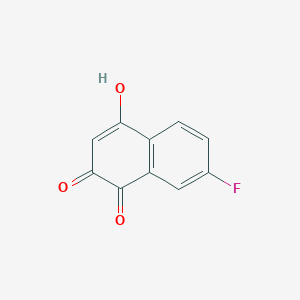

7-Fluoro-2-hydroxynaphthalene-1,4-dione

描述

Overview of Naphthoquinones in Natural Products and Synthetic Chemistry

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). nih.gov Their structure is characterized by a naphthalene core with two carbonyl groups, most commonly at the 1,4-positions (1,4-naphthoquinone). redalyc.org These compounds are widely distributed in nature, serving as secondary metabolites in a variety of plants, fungi, bacteria, and even some animals. redalyc.org In these organisms, they can play a role in defensive mechanisms and various biological oxidative processes. chemicalbook.com

Prominent examples of naturally occurring 1,4-naphthoquinones include lawsone (2-hydroxy-1,4-naphthoquinone), juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), and plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone). nih.govresearchgate.net Lawsone, for instance, is the primary pigment in henna leaves (Lawsonia inermis) and has been used for centuries as a dye. redalyc.orgfrontiersin.orgrsc.org

The naphthoquinone scaffold is a subject of intense interest in synthetic and medicinal chemistry due to its broad spectrum of biological activities. Research has demonstrated that natural and synthetic naphthoquinones can exhibit significant antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govredalyc.org This wide range of activities has established the naphthoquinone structure as a "privileged scaffold" in drug discovery, serving as a starting point for the synthesis of novel therapeutic agents. rsc.orgresearchgate.net

Significance of Fluorine in Medicinal Chemistry and Compound Design

The incorporation of fluorine into bioactive molecules is a widely used strategy in modern medicinal chemistry to enhance a compound's pharmacological profile. Although fluorine is the most electronegative element, its van der Waals radius is only slightly larger than that of a hydrogen atom. This unique combination of properties allows fluorine to be substituted for hydrogen without significantly increasing the molecule's size, while profoundly altering its electronic characteristics.

Strategic fluorination can lead to several desirable improvements in a drug candidate:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation with a fluorine atom can block this process, thereby increasing the compound's stability and prolonging its duration of action in the body.

Increased Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions (such as dipole-dipole or hydrogen bond-like interactions) with amino acid residues in the active site of a target protein, potentially increasing the compound's potency.

Modulated Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and ability to permeate cell membranes. It can also lower the pKa (acidity) of nearby functional groups, influencing the ionization state of the molecule at physiological pH. chemicalbook.com

Research Trajectory and Current State of Knowledge on Halogenated Naphthoquinones

Given the established biological activities of the naphthoquinone core and the benefits of fluorination, the synthesis of halogenated naphthoquinones has become a logical and active area of research. Scientists have explored the introduction of various halogens, including chlorine, bromine, and fluorine, onto the naphthoquinone scaffold to modulate its activity.

Structure-activity relationship (SAR) studies have shown that the type of halogen, its position on the ring system, and the presence of other substituents are critical factors that determine the compound's biological effects. For example, studies on different halogenated derivatives have shown varying levels of antifungal and antibacterial efficacy. nih.gov In some cases, halogenation significantly enhances the desired activity compared to the parent non-halogenated compound. For instance, certain bromo- and chloro-substituted naphthoquinones have demonstrated potent activity against various fungal and bacterial strains. nih.gov

The synthesis of these compounds often involves the direct halogenation of a pre-existing naphthoquinone or the construction of the ring system from halogenated precursors. frontiersin.org These approaches allow chemists to systematically create libraries of related compounds to screen for enhanced or novel biological activities, from antimicrobial to anticancer effects. nih.govfrontiersin.org

Specific Research Focus: 7-Fluoro-2-hydroxynaphthalene-1,4-dione as a Subject of Advanced Chemical and Biological Inquiry

The compound This compound (a fluorinated derivative of lawsone) represents a specific target of interest within the broader field of halogenated naphthoquinones. cymitquimica.com Its structure combines the proven bioactive scaffold of 2-hydroxy-1,4-naphthoquinone (B1674593) with the strategic placement of a fluorine atom on the benzo-ring.

While extensive, peer-reviewed studies detailing the specific synthesis and biological profile of this exact isomer are not widely present in public scientific literature, its availability from chemical suppliers for research purposes indicates its role as a tool for chemical and biological investigation. chemicalbook.combldpharm.comsynthonix.comalchempharmtech.com The interest in this molecule stems from the hypothesis that the fluorine atom at the 7-position could modulate the well-documented properties of the lawsone parent structure, potentially leading to enhanced efficacy or a novel mechanism of action.

Based on the general principles of medicinal chemistry, the introduction of fluorine at this position could influence the compound's redox potential, cell permeability, and interaction with biological targets. It is considered a valuable candidate for screening in various assays, including those for antimicrobial and anticancer activity, to determine if the specific 7-fluoro substitution offers advantages over other halogenated or non-halogenated analogs. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58472-36-9 | chemicalbook.combldpharm.comsynthonix.com |

| Molecular Formula | C₁₀H₅FO₃ | cymitquimica.comsynthonix.com |

| Molecular Weight | 192.14 g/mol | synthonix.com |

| Appearance | Solid | cymitquimica.com |

Further research is required to fully elucidate the synthesis, detailed physicochemical characteristics, and the complete biological activity profile of this compound.

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMKKMPXFYTUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494713 | |

| Record name | 7-Fluoro-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58472-36-9 | |

| Record name | 7-Fluoro-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 7 Fluoro 2 Hydroxynaphthalene 1,4 Dione and Its Analogues

Foundational Synthetic Routes to Fluorinated Naphthoquinones

The synthesis of fluorinated naphthoquinones can be approached through several foundational strategies, primarily involving either the construction of the bicyclic system from a fluorinated precursor or the late-stage introduction of fluorine onto a pre-formed naphthoquinone core.

One common pathway begins with a suitably substituted fluoronaphthalene. For instance, the oxidation of a 7-fluoro-1-naphthol or a related derivative can yield the desired quinone ring. Another classical and versatile method for constructing the naphthoquinone skeleton is the Diels-Alder reaction, where a fluorinated benzoquinone can react with a suitable diene, followed by oxidation to form the aromatic naphthoquinone system.

For derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone), synthesis often begins with commercially available lawsone itself, which can be obtained from the henna plant (Lawsonia inermis) or through various industrial syntheses. researchgate.net The core reactivity of lawsone allows for functionalization at the C-3 position via Michael addition with a wide range of nucleophiles. researchgate.net Synthesizing fluorinated analogues often involves reacting lawsone or halogenated naphthoquinones with fluorine-containing reagents. For example, 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione has been synthesized by the direct reaction of lawsone with 3-fluorobenzenethiol. frontiersin.org

Other established methods include the Fieser radical alkylation and the Hooker oxidation, which allow for the introduction and modification of alkyl side chains on the 2-hydroxy-1,4-naphthoquinone scaffold. nih.gov These foundational routes provide the essential chemical toolbox for accessing the broader family of functionalized and fluorinated naphthoquinones.

Direct Synthetic Strategies for 7-Fluoro-2-hydroxynaphthalene-1,4-dione

While this compound is listed as a commercially available compound, detailed procedures for its direct synthesis are not extensively reported in readily available scientific literature. chemicalbook.com However, a plausible synthetic route can be postulated based on established naphthoquinone chemistry.

A logical approach would involve the oxidation of a corresponding 7-fluoronaphthalene derivative. For example, the synthesis could start from 7-fluoro-2-methoxynaphthalene. Oxidation of this precursor, potentially using an oxidizing agent like chromium trioxide in acetic acid, a common method for converting naphthalenes to naphthoquinones, would likely yield 7-fluoro-2-methoxy-1,4-naphthoquinone. Subsequent selective demethylation of the methoxy (B1213986) group would furnish the target compound, this compound. Care must be taken during the oxidation step to control the reaction conditions to prevent over-oxidation or unwanted side reactions on the electron-rich aromatic ring.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthoquinone derivatives to reduce environmental impact, improve efficiency, and simplify procedures. These approaches include multi-component reactions, advanced catalytic systems, and the use of non-conventional energy sources.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This strategy offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

The Mannich reaction is a classic MCR frequently used for the derivatization of lawsone. redalyc.org The reaction of lawsone, an aldehyde, and a primary or secondary amine yields 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives, also known as Mannich bases. redalyc.orgresearchgate.net These reactions are often environmentally benign and can be performed under mild conditions. redalyc.org Another important MCR involves the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by a Michael addition of lawsone to the resulting intermediate. This approach has been used to synthesize a variety of complex heterocyclic systems fused to the naphthoquinone core. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | Lawsone, Aldehydes, Amines | Stirring at room temperature, 12h | β-amino carbonyl lawsone derivatives | redalyc.org |

| Three-Component Reductive Alkylation (TCRA) | Lawsone, Aldehydes, Hantzsch ester | L-proline, Reflux in CH2Cl2 or MeOH | 3-alkylated hydroxynaphthoquinones | rsc.org |

| Indole (B1671886) Annulation | Lawsone, Substituted Salicylic Aldehydes, Indoles | In(OTf)3, 110 °C, Solvent-free | 1,4-Naphthoquinones with indole scaffolds | nih.gov |

| Piperidinium Salt Formation | Lawsone, Aromatic Aldehydes, Piperidine | Stirring in ethanol, room temperature | Piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones) | nih.gov |

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of naphthoquinone derivatives, a wide range of catalytic systems have been employed.

Lewis acids such as Indium(III) triflate (In(OTf)₃) have proven effective in catalyzing three-component reactions to produce novel 1,4-naphthoquinones possessing indole scaffolds under solvent-free conditions. nih.gov Transition metal catalysts are also widely used. Palladium on carbon (Pd/C) catalyzes the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce furanonaphthoquinones. youtube.com Cobalt(III) catalysts have been developed for the regioselective C-H alkenylation of isoquinolones with 1,4-naphthoquinones. Furthermore, simple and inexpensive catalysts like iron(III) chloride are known to oxidize naphthols to naphthoquinones. hymasynthesis.com Organocatalysis, using small organic molecules like L-proline, has been successfully applied to the three-component reductive alkylation (TCRA) of lawsone. rsc.org

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| In(OTf)3 (Indium(III) triflate) | Three-component indole annulation | Solvent-free conditions, simple operation, mild | nih.gov |

| Pd/C (Palladium on Carbon) | Coupling of lawsone with olefins | Forms furanonaphthoquinones, no external oxidants needed | youtube.com |

| L-proline | Three-Component Reductive Alkylation (TCRA) | Organocatalytic, high alkylation efficiency | rsc.org |

| Copper(I) iodide | Coupling of aryl bromides with β-dicarbonyls | Forms C-C bonds to build complex precursors | nih.gov |

| Cobalt(III) complexes | Regioselective C-H functionalization | Mild conditions, native directing group strategy | youtube.com |

Non-conventional energy sources like microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in green chemistry for accelerating organic reactions. frontiersin.org These techniques often lead to dramatically reduced reaction times, higher yields, and improved product selectivity compared to conventional heating methods.

Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating. This has been successfully applied to multi-component reactions for synthesizing naphthoquinone-fused heterocycles, offering advantages of operational simplicity and minimal environmental impact. For instance, the synthesis of fluorinated podophyllotoxin-naphthoquinone hybrids has been achieved in good yields using microwave-assisted three- and four-component reactions.

Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which generates localized high temperatures and pressures. This has been shown to make certain reactions faster and more regioselective. frontiersin.org

| Reaction | Method | Reaction Time | Yield | Key Benefit | Reference |

|---|---|---|---|---|---|

| Synthesis of anilino-1,4-naphthoquinones | Conventional Reflux | Several days | 30-60% | Baseline method | |

| Synthesis of anilino-1,4-naphthoquinones | Microwave (MW) / Ultrasound (US) | Minutes to Hours | >90% | Faster, higher yield, regioselective | frontiersin.org |

| Synthesis of Naphtho[2,3-f]quinoline derivatives | Microwave (MW) | Not specified (fast) | Good | Operational simplicity, small-scale fast synthesis | |

| Synthesis of fluorinated podophyllotoxin-naphthoquinones | Microwave (MW) | 15 min | 68-82% | Higher yields than conventional MCR |

Regioselective Functionalization of the Naphthalene (B1677914) Ring in Naphthoquinone Systems

Controlling the position of substituents on the aromatic ring (the non-quinonoid ring) of the naphthalene system is a significant synthetic challenge. The inherent reactivity of the quinone moiety often complicates electrophilic aromatic substitution, leading to mixtures of products. Therefore, developing regioselective methods is crucial for creating structurally defined analogues.

One powerful modern strategy is transition metal-catalyzed C-H functionalization. This approach uses a directing group on the molecule to guide a metal catalyst to a specific C-H bond, allowing for the selective introduction of new functional groups. For example, Co(III)-catalyzed protocols have been developed that enable the regioselective C–H functionalization of isoquinolones with naphthoquinones. youtube.com

More traditional methods also offer regiocontrol. The Diels-Alder reaction can provide excellent regioselectivity by carefully choosing the substitution patterns on the diene and dienophile starting materials. researchgate.net Another approach, termed the "naphthol route," involves synthesizing a polysubstituted naphthol with the desired substitution pattern first, followed by oxidation to the corresponding naphthoquinone. This multi-step but reliable method allows for the unambiguous placement of functional groups on the aromatic ring. researchgate.net These strategies are essential for systematically studying structure-activity relationships and developing new naphthoquinone-based compounds.

Exploration of Thio-Derivatives and Nitrogen-Containing Naphthoquinone Analogues from Lawsone as Precursors

The versatile scaffold of 2-hydroxy-1,4-naphthoquinone, commonly known as lawsone, serves as a valuable starting point for the synthesis of a diverse array of derivatives, including those incorporating sulfur and nitrogen heteroatoms. These modifications can significantly influence the biological and chemical properties of the parent naphthoquinone.

The synthesis of thio-derivatives of lawsone has been effectively achieved through both conventional heating and microwave irradiation methods. rsc.orgfrontiersin.org A general approach involves the reaction of lawsone with a variety of thiols. For instance, the reaction of lawsone with substituted thiophenols in water, heated at 50°C under microwave irradiation, has been shown to produce 3-thio-substituted lawsone derivatives in reduced reaction times and with good yields. rsc.orgfrontiersin.org Notably, the reaction with fluoro-substituted benzenethiols has been reported to give good yields, indicating that this method is applicable for the synthesis of fluorinated thio-naphthoquinone derivatives. frontiersin.org The reaction proceeds via a Michael-type addition of the thiol to the quinone ring.

One specific example is the synthesis of 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione, a direct analogue of the target compound. This was achieved by reacting lawsone with 3-fluorobenzenethiol. researchgate.net The resulting thio-derivatives have been investigated for their biological activities, with some demonstrating significant antiplatelet activity. rsc.orgresearchgate.net The inhibitory concentration (IC₅₀) of these compounds against platelet aggregation induced by different agonists has been determined, highlighting the influence of the substituent on the thiophenyl moiety on the biological activity. researchgate.net

Nitrogen-containing analogues of lawsone are commonly synthesized via the Mannich reaction. redalyc.org This three-component reaction involves lawsone, an aldehyde, and a primary or secondary amine, leading to the formation of 3-aminomethyl derivatives. redalyc.org These reactions are often carried out under mild conditions and can produce a wide range of derivatives with various substituents on the amino and phenyl groups. These Mannich bases have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. redalyc.org The synthesis of these compounds is generally efficient and environmentally friendly. redalyc.org

Furthermore, other nitrogen-containing heterocyclic systems can be fused to the naphthoquinone core. For example, triazole-naphthoquinone derivatives have been synthesized from lawsone through propargylation followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry). mdpi.com These derivatives have also been explored for their potential as antimicrobial and antitumoral agents. mdpi.com

Table 1: Synthesis of Thio-Derivatives of Lawsone This table is interactive. You can sort and filter the data.

| Compound | Thiol Reactant | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-((phenyl)thio)-3-hydroxynaphthalene-1,4-dione | Benzenethiol | Microwave, 50°C, 20 min | Varies | rsc.orgfrontiersin.org |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 4-Bromobenzenethiol | Microwave, 50°C, 20 min | Low | frontiersin.orgresearchgate.net |

| 2-((3-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 3-Fluorobenzenethiol | Microwave, 50°C, 20 min | Good | frontiersin.orgresearchgate.net |

| 2-((4-methylphenyl)thio)-3-hydroxynaphthalene-1,4-dione | 4-Methylbenzenethiol | Microwave, 50°C, 20 min | - | rsc.org |

| 2-((4-methoxyphenyl)thio)-3-hydroxynaphthalene-1,4-dione | 4-Methoxybenzenethiol | Microwave, 50°C, 20 min | - | rsc.org |

Table 2: Biological Activity of Selected Thio-Derivatives of Lawsone This table is interactive. You can sort and filter the data.

| Compound | Platelet Aggregation Inhibitor | IC₅₀ (μM) vs. Collagen | IC₅₀ (μM) vs. TRAP-6 | Reference |

|---|---|---|---|---|

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Yes | 5.58 ± 1.01 | 15.03 ± 1.52 | researchgate.net |

| 2-((phenyl)thio)-3-hydroxynaphthalene-1,4-dione | Yes | - | - | rsc.org |

Asymmetric Synthesis and Enantioselective Approaches to Related Fluorinated Naphthoquinones

The development of asymmetric and enantioselective methods for the synthesis of chiral fluorinated naphthoquinones is a significant area of research, driven by the potential for enhanced biological activity of specific enantiomers. While the direct asymmetric synthesis of this compound has not been extensively reported, several enantioselective methodologies applied to lawsone and related naphthoquinones provide a strong foundation for accessing chiral fluorinated analogues.

One of the most promising strategies is the enantioselective Michael addition to the naphthoquinone scaffold. The reaction of 2-hydroxy-1,4-naphthoquinones with nitroalkenes, catalyzed by chiral binaphthyl-derived organocatalysts, has been shown to produce chiral nitroalkylated naphthoquinone derivatives with excellent enantioselectivities (91–99% ee). researchgate.net This method offers a practical route to introduce a chiral side chain at the C-3 position. Given that fluorinated nitroalkenes are accessible, this approach could be adapted for the synthesis of chiral fluorinated naphthoquinones.

Another powerful technique is the iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones. rsc.org This method, which utilizes a cooperative catalytic system of an Ir(I) complex and a Lewis acid, allows for the introduction of an allenylic group at the C-3 position with outstanding enantioselectivity (up to >99.9:0.1 er). rsc.org Subsequent hydrogenation of the allene (B1206475) can lead to chiral alkyl-substituted naphthoquinones. The bactericidal activity of the resulting compounds was found to be dependent on the absolute configuration of the stereocenter, underscoring the importance of enantioselective synthesis. rsc.org

Furthermore, the synthesis of chiral pyranonaphthoquinones from lawsone has been achieved through enantioselective processes. For instance, the reaction of lawsone with β,γ-unsaturated α-keto esters catalyzed by a chiral bifunctional thiourea (B124793) catalyst can lead to the formation of dihydropyranonaphthoquinones with high enantioselectivity. researchgate.net These heterocyclic structures are of significant interest due to their presence in various natural products with potent biological activities.

The development of chiral ligands and catalysts is central to these asymmetric transformations. Chiral phosphoric acids, for example, have been successfully employed in the in situ generation of 2-naphthoquinone 8-methides and their subsequent asymmetric nucleophilic addition, providing access to remotely chiral naphthols and naphthylamines with high efficiency and enantioselectivity. nih.govacs.org Such catalytic systems hold potential for the asymmetric functionalization of the naphthoquinone core with fluorine-containing nucleophiles.

While direct enantioselective fluorination of the naphthoquinone ring remains a challenge, the existing methodologies for asymmetric C-C bond formation on the lawsone scaffold provide a clear and viable path toward the synthesis of enantioenriched fluorinated naphthoquinone derivatives. Future research will likely focus on adapting these powerful catalytic systems to incorporate fluorine-containing substrates, thereby enabling the synthesis and biological evaluation of a wider range of chiral fluorinated naphthoquinones.

Table 3: Enantioselective Methodologies for Naphthoquinone Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Chiral binaphthyl-derived organocatalyst | 2-Hydroxy-1,4-naphthoquinones, Nitroalkenes | Chiral nitroalkylated naphthoquinones | 91-99% | researchgate.net |

| β-Allenylation | Ir(I)/(phosphoramidite,olefin) complex, La(OTf)₃ | 2-Hydroxynaphthoquinones, Allenylic alcohols | Chiral β-allenylic lawsone derivatives | up to >99.9:0.1 er | rsc.org |

| [4+2] Cycloaddition | Chiral bifunctional thiourea catalyst | Lawsone, β,γ-Unsaturated α-keto esters | Dihydropyranonaphthoquinones | High | researchgate.net |

| Nucleophilic Addition | Chiral phosphoric acid | In situ generated 2-naphthoquinone 8-methides | Remotely chiral naphthols | High | nih.govacs.org |

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 2 Hydroxynaphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For 7-Fluoro-2-hydroxynaphthalene-1,4-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the naphthoquinone core will appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the quinone ring and the electron-withdrawing fluorine atom. The single proton on the quinone ring (H-3) would likely appear as a singlet, while the protons on the fluorinated benzene (B151609) ring (H-5, H-6, and H-8) would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The hydroxyl proton at the C-2 position is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

In derivatives where the C-3 position is substituted, the signal for the H-3 proton would be absent, and new signals corresponding to the substituent's protons would appear. For instance, in 2-hydroxy-3-alkyl-substituted naphthoquinones, the protons of the alkyl chain would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | ~ 6.2 - 6.5 | s | - |

| H-5 | ~ 8.0 - 8.2 | dd | JH-H, JH-F |

| H-6 | ~ 7.3 - 7.5 | ddd | JH-H, JH-F |

| H-8 | ~ 7.8 - 8.0 | d | JH-H |

| 2-OH | Variable | br s | - |

| Note: These are predicted values and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets, and 'br s' broad singlet. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbons (C-1 and C-4) will be the most downfield, typically appearing in the range of δ 180-190 ppm. The carbon bearing the fluorine atom (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The carbons ortho and meta to the fluorine atom will also show smaller C-F couplings. The carbon attached to the hydroxyl group (C-2) and the other sp² carbons of the naphthoquinone ring will resonate in the aromatic region (δ 110-160 ppm). The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups, although none are present in the parent structure. In substituted derivatives, the chemical shifts of the carbons near the substitution site will be altered, providing further structural confirmation. utwente.nl

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (JC-F in Hz) |

| C-1 | ~ 185 | - |

| C-2 | ~ 150 | - |

| C-3 | ~ 110 | - |

| C-4 | ~ 182 | - |

| C-4a | ~ 130 | Small |

| C-5 | ~ 128 | Small |

| C-6 | ~ 120 | Small |

| C-7 | ~ 165 | Large (¹JC-F) |

| C-8 | ~ 115 | Small |

| C-8a | ~ 132 | Small |

| Note: These are predicted values. Actual chemical shifts and coupling constants are dependent on the specific experimental conditions. |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. wikipedia.org In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by the presence of other substituents on the aromatic ring. alfa-chemistry.combiophysics.org For aromatic fluorine compounds, the chemical shifts typically appear in a range of -100 to -160 ppm relative to a standard like CFCl₃. biophysics.orgnih.gov The fluorine signal will be split by neighboring protons, providing valuable information on the connectivity of the molecule. For instance, the fluorine at the 7-position would be expected to couple with H-6 and H-8, resulting in a doublet of doublets. In a study of a related compound, 2-Hydroxy-3-(4-[4-(trifluoromethoxy)phenoxy]benzyl)naphthalene-1,4-dione, the ¹⁹F NMR showed a signal at -58.2 ppm for the -OCF₃ group. nih.gov This highlights the sensitivity of ¹⁹F chemical shifts to the local chemical environment.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl groups (C=O) of the quinone system would give rise to strong, sharp absorption bands around 1650-1680 cm⁻¹. utwente.nlresearchgate.net The aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region. A significant band corresponding to the C-F stretching vibration should also be present, typically in the range of 1000-1300 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of the fluorine substituent. For comparison, the IR spectrum of the parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593), shows characteristic peaks for the hydroxyl and carbonyl groups. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1680 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Fluoroaromatic | C-F Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅FO₃), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight (192.0172 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for naphthoquinones involve the loss of CO molecules from the quinone ring. researchgate.net The presence of the fluorine atom would also lead to characteristic fragmentation patterns, such as the loss of a fluorine radical or HF. Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 164 | [M - CO]⁺ |

| 136 | [M - 2CO]⁺ |

| 117 | [M - 2CO - F]⁺ or [M - CO - COF]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthoquinones. researchgate.net The UV-Vis spectrum of this compound is expected to show multiple absorption bands. Typically, naphthoquinones exhibit strong absorptions in the UV region (200-350 nm) corresponding to π-π* transitions and a weaker absorption in the visible region (around 400-500 nm) due to n-π* transitions of the carbonyl groups. rsc.orgnih.gov The position and intensity of these bands are sensitive to substituents and the solvent used. The introduction of a fluorine atom at the 7-position may cause a slight shift in the absorption maxima compared to the parent 2-hydroxy-1,4-naphthoquinone.

Some naphthoquinone derivatives are known to be fluorescent. researchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all naphthoquinones are strongly fluorescent, the presence of the hydroxyl and fluoro groups in this compound might lead to observable fluorescence. The emission spectrum would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift) and could provide additional characteristic data for the compound. The fluorescence properties are highly dependent on the molecular structure and the environment.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) |

| π → π | ~ 250, ~ 280, ~ 330 |

| n → π | ~ 450 |

X-ray Crystallography for Solid-State Structural Determination

The precise solid-state architecture of this compound has not been reported in the crystallographic literature to date. However, extensive X-ray crystallographic studies on analogous 2-hydroxynaphthalene-1,4-dione derivatives provide a robust framework for understanding the likely structural characteristics of this compound. Analysis of related structures, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione and 2-bromonaphthalene-1,4-dione, reveals highly conserved structural motifs within the naphthoquinone core. nih.govnih.govresearchgate.net

Typically, the naphthoquinone ring system is largely planar. For instance, in 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, the root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of the naphthoquinone unit is a mere 0.013 Å. nih.govresearchgate.net This planarity is a common feature, although minor deviations can occur. In the structure of 2-bromonaphthoquinone, the six-membered carbon ring of the cyclohexa-2,5-diene-1,4-dione exhibits a slight puckering with an r.m.s. deviation of 0.030 Å. nih.gov

The bond lengths within the quinone ring are characteristic of their electronic environment. The C=O bond lengths are typically in the range of 1.22 Å to 1.25 Å, confirming their double-bond character. nih.gov The C-O bond of the hydroxyl group is longer, around 1.34 Å, indicative of a single bond. nih.gov These values are consistent across various derivatives and are pivotal in confirming the 2-hydroxynaphthalene-1,4-dione tautomer in the crystalline state. nih.gov

Below is a table summarizing key crystallographic data for a representative 2-hydroxynaphthalene-1,4-dione derivative, which can serve as a model for understanding the structural parameters of the title compound.

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Intermolecular Interactions | Ref. |

| 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | C₁₃H₈O₃ | Triclinic | Pī | C1=O1: 1.2217(18), C4=O2: 1.2488(19), C2-O3: 1.3412(18) | O—H⋯O and C—H⋯O hydrogen bonds forming tape structures | nih.govresearchgate.net |

| 2-bromonaphthalene-1,4-dione | C₁₀H₅BrO₂ | Monoclinic | P2₁/c | - | C—H⋯O hydrogen bonds and π–π stacking interactions | nih.gov |

| 2-(4-Hydroxyanilino)naphthalene-1,4-dione | C₁₆H₁₁NO₃ | Monoclinic | P2₁/n | - | Intramolecular N-H···O and intermolecular O-H···O hydrogen bonds | nih.gov |

Computational Approaches to Spectroscopic Data Prediction and Validation

In the structural elucidation of novel or complex organic molecules like this compound, computational methods have become an indispensable tool for predicting and validating spectroscopic data. Density Functional Theory (DFT) calculations, in particular, are widely employed to compute NMR chemical shifts, which can then be compared with experimental spectra to confirm or assign a proposed structure. nih.govyoutube.com

The Gauge-Including Atomic Orbital (GIAO) method is a cornerstone of computational NMR spectroscopy. nih.govresearchgate.net This approach, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)), allows for the calculation of nuclear shielding tensors. nih.govresearchgate.net These tensors are then converted to chemical shifts (δ) through linear scaling, which corrects for systematic errors in the calculation and the difference in reference standards between computation and experiment. nih.govyoutube.com For fluorinated compounds, specific attention is given to the prediction of ¹⁹F NMR spectra, where DFT calculations have proven to be highly effective in reproducing experimental chemical shifts. researchgate.net

The general workflow for these computational studies involves several steps:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) using a selected DFT functional and basis set.

NMR Calculation: Performing a single-point GIAO calculation on the optimized geometry to obtain the isotropic shielding values. Solvation effects are often included using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. researchgate.net

Scaling and Comparison: The calculated shielding values are scaled and compared to the experimental chemical shifts. A good correlation between the predicted and experimental data provides strong evidence for the correctness of the proposed structure. youtube.comrsc.org

Recent advancements have integrated these DFT calculations with machine learning (ML) algorithms. youtube.comrsc.org Graph Neural Networks (GNNs) that take 3D molecular structures as input can be trained on large datasets of DFT-calculated or experimental NMR data. nih.govrsc.org This approach significantly accelerates the prediction of chemical shifts to near-DFT accuracy while drastically reducing the computational cost. rsc.org Such hybrid methods enhance the robustness and efficiency of computer-assisted structure elucidation (CASE). youtube.com

These computational approaches are not limited to NMR but can also be applied to predict other spectroscopic data, such as infrared (IR) and UV-Vis spectra, providing a comprehensive theoretical validation of the molecular structure. researchgate.net

The table below outlines common computational methods used for predicting NMR chemical shifts.

| Method | Functional | Basis Set | Key Features | Application | Ref. |

| DFT-GIAO | B3LYP | 6-31G(d) | Standard method for calculating shielding tensors. Often used with a continuum solvation model (e.g., SMD). | Prediction of ¹H and ¹³C chemical shifts for small organic molecules. | nih.gov |

| DFT-GIAO | mPW1PW91 | 6-311+G(2d,p) | Higher-level basis set for improved accuracy in NMR calculations. | Structural assignment and verification. | nih.gov |

| DFT-GIAO | B3LYP | 6-311++G(d,p) | Particularly useful for predicting ¹⁹F NMR chemical shifts in poly- and perfluorinated compounds. | Spectral assignment of complex fluorinated molecules. | researchgate.net |

| GNN with Transfer Learning | - | - | Machine learning model trained on QM calculations and experimental data for rapid and accurate prediction. | High-throughput screening and real-time prediction of chemical shifts. | rsc.org |

Biological Activities and Pharmacological Research of 7 Fluoro 2 Hydroxynaphthalene 1,4 Dione and Analogues

Antimycobacterial and Antitubercular Efficacy

Naphthoquinone derivatives have been a subject of significant interest in the search for new treatments for tuberculosis (TB), a major global health issue exacerbated by the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). nih.govnih.gov Research has shown that various 1,4-naphthoquinone (B94277) derivatives exhibit moderate to good antimycobacterial activity. researchgate.net

A series of synthesized naphthalene-1,4-dione derivatives demonstrated significant in vitro activity against the M. tb H37Rv strain. nih.gov Several of these compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL, achieving 99% growth inhibition. nih.gov Specifically, the structure-activity relationship of some derivatives indicates that substitutions on the naphthoquinone core are critical for their efficacy. nih.gov For instance, naphthofuroquinone derivatives, which are structurally related, have shown potent activity against drug-resistant MTB strains, with MIC values ranging from 0.19-0.39 μg/ml to 0.78-1.56 μg/ml. nih.gov These findings underscore the potential of the naphthoquinone scaffold as a foundation for developing new and effective anti-TB drugs. nih.gov While direct studies on 7-Fluoro-2-hydroxynaphthalene-1,4-dione are limited, the established antimycobacterial potential of fluoro-substituted quinolones and various naphthoquinones suggests it is a promising candidate for further investigation. nih.govresearchgate.net

Table 1: Antimycobacterial Activity of Selected Naphthoquinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione derivatives | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| Plumbagin (B1678898) & derivatives | Mycobacteria (sensitive & resistant) | 0.25 - 16 µg/mL | nih.gov |

| Naphthofuroquinone derivative (DFC2) | Drug-resistant M. tuberculosis | 0.19 - 1.56 µg/mL | nih.gov |

| 1,4-Naphthoquinone derivatives | M. tuberculosis (susceptible & resistant) | 12.5 - 206.6 µM | nih.gov |

Anticancer and Cytotoxic Activities in Various Cell Lines

The anticancer properties of 1,4-naphthoquinones are well-documented, with their mechanism often attributed to the generation of reactive oxygen species (ROS) and the ability to act as electrophiles that interact with biological targets. researchgate.netnih.gov Derivatives of this scaffold have shown cytotoxic effects across a range of human cancer cell lines. nih.govresearchgate.net

Substituted 1,4-naphthoquinones have been evaluated for their antiproliferative activity against various cancer cell lines, including those from breast (MCF-7, MDA-MB-231), colon (HCT116), and prostate cancers. nih.govnih.gov For example, a series of 7-methyljuglone (B1678795) derivatives, which share the 1,4-naphthoquinone core, were screened against MCF-7, HeLa, SNO, and DU145 human cancer cell lines. nih.govresearchgate.net The most potent of these derivatives displayed IC50 values of 5.3 µM and 6.8 µM against HeLa and DU145 cells, respectively. nih.gov Structure-activity relationship studies revealed that fluoro substituents play an important role in the observed toxicity. nih.govresearchgate.net

Anilino-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activities against a panel of six cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231, with IC50 values ranging from 1.75 to 27.91 μM. nih.gov Other studies have confirmed the cytotoxicity of naphthoquinone compounds against both MCF-7 (estrogen receptor-positive) and MDA-MB-231 cells. walshmedicalmedia.comnih.govbrieflands.comnih.gov For instance, 1,4-naphthoquinone-2,3-bis-sulfides were particularly effective against melanoma (UACC62) and prostate (PC3) cancer cells, with GI50 values between 5.51 and 10 µM. nih.gov One of these sulfide (B99878) compounds was shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov

Table 2: Cytotoxic Activity (IC50/GI50) of Naphthoquinone Analogues in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Series | Cell Line | Activity (µM) | Reference |

|---|---|---|---|

| 7-Methyljuglone Derivatives | HeLa | 5.3 | nih.gov |

| 7-Methyljuglone Derivatives | DU145 (Prostate) | 6.8 | nih.gov |

| Anilino-1,4-naphthoquinones | MDA-MB-231 (Breast) | 1.75 - 27.91 | nih.gov |

| 1,4-Naphthoquinone-2,3-bis-sulfides | PC3 (Prostate) | 5.51 - 8.53 | nih.gov |

| 1,4-Naphthoquinone-2,3-bis-sulfides | UACC62 (Melanoma) | 6.5 - 10 | nih.gov |

| Anilino-1,4-naphthoquinones | HuCCA-1 (Cholangiocarcinoma) | 8.21 ± 0.33 | nih.gov |

| Anilino-1,4-naphthoquinones | MOLT-3 (Leukemia) | 1.75 ± 0.20 | nih.gov |

The anticancer effects of naphthoquinones are linked to their ability to inhibit specific molecular targets crucial for cancer progression.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition is a known mechanism for some naphthoquinone derivatives. nih.govacs.org A series of anilino-1,4-naphthoquinone derivatives were identified as potent EGFR inhibitors with nanomolar IC50 values (3.96–18.64 nM), with the most potent compound being four times more effective than the known inhibitor erlotinib. nih.gov Another analogue, furano-1,2-naphthoquinone, was found to suppress EGFR phosphorylation, leading to G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov

Aromatase Inhibition: Aromatase is a critical enzyme in estrogen biosynthesis, making it a key target for hormone-dependent breast cancers. A series of 2-amino-3-chloro-1,4-naphthoquinone derivatives were investigated as aromatase inhibitors. nih.govnih.gov Two compounds, in particular, were found to be highly potent, with IC50 values 5.2 times lower than the reference drug ketoconazole. nih.govnih.gov Predictive studies suggest that modifying the 1,4-naphthoquinone ring with different halogen atoms, including fluorine, could be an effective strategy for developing novel aromatase inhibitors. nih.govnih.gov

Itch E3 Ligase Inhibition: The E3 ubiquitin ligase Itch is a regulator of cell growth and is often misregulated in cancers like multiple myeloma. embopress.org A series of 1,4-naphthoquinones were synthesized and evaluated, leading to the identification of a compound (10e) that acts as an inhibitor of Itch. nih.gov This compound demonstrated significant anticancer activity in a multiple myeloma xenograft model, highlighting the potential of 1,4-naphthoquinones as lead compounds for developing inhibitors that target E3 ligases. nih.gov

Antimicrobial Spectrum of Action

Beyond their antimycobacterial and anticancer effects, 1,4-naphthoquinone derivatives exhibit a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties. nih.govnih.gov

The antibacterial potential of the 1,4-naphthoquinone scaffold has been demonstrated against a variety of both Gram-positive and Gram-negative bacteria. nih.gov Studies on lawsone (2-hydroxy-1,4-naphthoquinone) derivatives have shown activity against clinically relevant pathogens. For example, in vitro analysis of certain derivatives showed a Minimum Inhibitory Concentration (MIC) of 24.7 µg/mL against Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, and Pseudomonas aeruginosa ATCC 27853. nih.gov The introduction of different substituents is critical for modulating this activity. One structure-activity relationship study noted that a fluoro group at position C3 resulted in better MICs against E. coli compared to when it was at position C4. nih.gov This highlights the specific importance of fluorine placement in designing antibacterial agents from this chemical class.

The antifungal properties of 1,4-naphthoquinones have also been explored. nih.govnih.gov A study involving a series of synthesized 2-arylamino-5-hydroxy-naphthalene-1,4-diones and related analogues tested their in vitro antifungal activity against Candida species and Aspergillus niger. nih.gov The results indicated that 3-arylamino-5-methoxy-naphthalene-1,4-diones, in particular, exhibited potent antifungal activity, generally outperforming other tested analogues. nih.gov This demonstrates that the naphthoquinone core can be effectively modified to target fungal pathogens.

Antiviral Potentials

Naphthoquinone derivatives are recognized for their potential as antiviral agents. nih.gov Analogues of this compound, specifically derivatives of lawsone (2-hydroxy-1,4-naphthoquinone), have demonstrated notable antiviral properties. nih.gov Research has focused on their ability to combat various viruses, including Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov

A study involving a series of 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives, which are structurally related to this compound, identified significant inhibitory activity against HSV-1. nih.govnih.gov When encapsulated in liposomes to enhance delivery, these compounds were able to control both the early and late phases of HSV-1 replication. nih.govnih.gov The antiviral efficacy was found to be dependent on the substituent group on the aminomethyl portion of the molecule. Derivatives with benzyl (B1604629) and nitrobenzene (B124822) substituents proved to be particularly effective, showing selective index values nearly nine times more efficient than the standard antiviral drug, acyclovir. nih.gov These findings highlight that chemical modification of the basic 2-hydroxy-1,4-naphthoquinone (B1674593) structure is a promising strategy for developing potent antiviral compounds. nih.govresearchgate.net

Table 1: Antiviral Activity of 2-aminomethyl-3-hydroxy-1,4-naphthoquinone Derivatives against HSV-1

| Compound | Substituent Group | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1 | n-Butyl | Not specified, but less effective than compounds 2 and 3 | nih.gov |

| Compound 2 | Benzyl | 0.56 ± 0.02 | nih.gov |

| Compound 3 | Nitrobenzene | 0.36 ± 0.04 | nih.gov |

| Acyclovir (Control) | - | 3.16 ± 0.09 | nih.gov |

Antiparasitic Investigations

The naphthoquinone scaffold is a cornerstone in the development of antiparasitic agents, with research demonstrating efficacy against a range of parasites, including those responsible for malaria and Chagas disease. researchgate.netjst.go.jp

Analogues of 2-hydroxy-1,4-naphthoquinone have been extensively studied for their antimalarial properties, inspired by the structure of atovaquone, a successful antimalarial drug. jst.go.jp These compounds are known to inhibit the plasmodial electron transport chain at the ubiquinone (coenzyme Q) site. jst.go.jp

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives, synthesized via the Mannich reaction, were evaluated for their in-vitro activity against strains of Plasmodium falciparum. researchgate.netjst.go.jpbohrium.comnih.gov The results showed that many of these derivatives displayed significant antimalarial activity, with IC₅₀ values ranging from 0.77 to 4.05 µg/mL. jst.go.jpbohrium.comnih.gov The most potent compound in this series featured an n-butyl substituted aminomethyl group. jst.go.jpbohrium.comnih.gov Another study focused on 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether side chains, which were designed for greater metabolic stability. researchgate.net These compounds were also found to be potent inhibitors of various drug-resistant P. falciparum strains, likely binding to the Qₒ site of the cytochrome bc₁ complex. researchgate.net Research has also been conducted on the activity of synthetic peroxides against P. berghei, indicating a broad interest in different structural classes for antimalarial development. nih.gov

Table 2: In-vitro Antimalarial Activity of 2-Hydroxy-1,4-naphthoquinone Derivatives against Plasmodium falciparum

| Compound Type | Key Structural Feature | IC₅₀ Range (µg/mL) | Most Potent Compound IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Mannich Bases | 3-Substituted aminomethyl group | 0.77 - 4.05 | 0.77 (n-butyl substituted) | bohrium.com, jst.go.jp, nih.gov |

| Alkyldiarylether Derivatives | 3-Alkyldiarylether side chain | - | 3.18 µM (against Pf3D7 strain) | researchgate.net |

Naphthoquinones represent a major class of natural products with significant activity against Trypanosoma species, the causative agents of Chagas disease. plos.orgnih.gov Compounds like lapachol (B1674495) and its derivatives have shown marked antitrypanosomal profiles. nih.govmdpi.comnih.gov The mechanism of action is often multi-targeted. plos.orgnih.govfairdomhub.org

One lead compound, 2-phenoxy-1,4-naphthoquinone (B6), demonstrated a potent effective dose (ED₅₀) of 80 nM against Trypanosoma brucei rhodesiense. plos.orgnih.gov Further investigation using a chemical proteomics approach revealed that this compound inhibits at least two key enzymes in the parasite: glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase. plos.orgfairdomhub.org Additionally, B6 was found to generate oxygen radicals at the mitochondrial level, contributing to its potent trypanocidal activity. plos.orgfairdomhub.org Other research on imido-substituted 1,4-naphthoquinone analogues found them to be significantly more potent against T. cruzi than the clinical drug nifurtimox, with IC₅₀ values in the low micromolar range. nih.gov The trypanocidal action of some naphthofuranquinones has been linked to causing mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) generation and parasite death. nih.gov

Table 3: Antitrypanosomal Activity of Naphthoquinone Derivatives

| Compound | Parasite Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Phenoxy-1,4-naphthoquinone (B6) | Trypanosoma brucei rhodesiense | ED₅₀ | 80 nM | plos.org, nih.gov |

| Imido-naphthoquinone Analogs (IMDNQ1 – IMDNQ11) | Trypanosoma cruzi | IC₅₀ | 0.7 µM - 6.1 µM | nih.gov |

| Nifurtimox (Control) | Trypanosoma cruzi | IC₅₀ | 10.67 µM | nih.gov |

Antiplatelet and Antithrombotic Properties

Given that thrombosis is a key process in cardiovascular diseases, research into novel antiplatelet agents is critical. bohrium.comfrontiersin.org Derivatives of 2-hydroxy-1,4-naphthoquinone have been synthesized and evaluated for their potential to inhibit platelet aggregation. bohrium.comfrontiersin.orgnih.govpatrinum.ch

In one study, new thio-derivatives of lawsone were designed to improve antiplatelet activity. bohrium.comfrontiersin.orgnih.govpatrinum.ch The structure-activity relationship showed that adding a thiophenyl moiety enhanced this activity, with the specific substituent on the phenyl ring playing a key role. bohrium.comfrontiersin.orgnih.gov The most active derivative was 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione, which showed potent inhibition of platelet aggregation induced by both TRAP-6 and collagen, with IC₅₀ values of 15.03 µM and 5.58 µM, respectively. bohrium.comfrontiersin.orgnih.gov Importantly, this compound did not exhibit cytotoxicity. bohrium.comfrontiersin.org Other studies have also identified 2-alkoxy derivatives of 1,4-naphthoquinone as having significant antiplatelet activity. nih.govresearchgate.net

Table 4: Antiplatelet Activity of 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione

| Inducer | IC₅₀ for Platelet Aggregation Inhibition (µM) | Reference |

|---|---|---|

| TRAP-6 | 15.03 ± 1.52 | bohrium.com, frontiersin.org, nih.gov |

| Collagen | 5.58 ± 1.01 | bohrium.com, frontiersin.org, nih.gov |

Anti-inflammatory Responses and Modulation of Inflammatory Pathways

The 1,4-naphthoquinone core is present in many compounds exhibiting anti-inflammatory properties. researchgate.netmdpi.comnih.gov These derivatives can modulate inflammatory pathways through various mechanisms. mdpi.comnih.gov

Several synthetic 1,4-naphthoquinone derivatives have been identified as potent antagonists of the P2X7 purinergic receptor, a key target in inflammatory diseases. mdpi.comresearchgate.net By blocking this receptor, compounds such as 3-halo- and 3-aryl-2-hydroxy-1,4-naphthoquinone derivatives can inhibit the release of pro-inflammatory cytokines like IL-1β. mdpi.com Further studies on 1,4-naphthoquinone thioglucoside derivatives demonstrated their ability to inhibit ATP-induced calcium influx, reduce ROS production, and decrease the activity of the pro-inflammatory COX-2 enzyme and the release of TNF-α in macrophage cells. mdpi.comresearchgate.net Another investigation into naphthoquinone derivatives from a marine-derived fungus found that they could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. nih.gov The most active compounds in that study reduced the mRNA levels of iNOS, COX-2, and pro-inflammatory factors including IL-1β, IL-6, and TNF-α. nih.gov

Table 5: Anti-inflammatory Activity of 1,4-Naphthoquinone Derivatives from Talaromyces sp.

| Compound | Inhibition of NO Production IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 1 (New derivative) | 17.1 | nih.gov |

| Compound 9 (Anhydrojavanicin) | 1.7 | nih.gov |

| Indomethacin (Control) | 26.3 | nih.gov |

Neuroprotective Effects and Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss, making the search for neuroprotective agents a key research priority. nih.govnih.gov Phytochemicals, including naphthoquinone derivatives, are being explored for their potential to mitigate the pathological processes involved in these disorders, such as oxidative stress and chronic inflammation. nih.govmdpi.com

A recent study explored the neuroprotective capabilities of a series of aminonaphthoquinone (ANQ) derivatives in an in-vitro model of Alzheimer's disease pathology using amyloid-β (Aβ₄₂)-induced neuronal cells. nih.gov The findings showed that all tested compounds could lessen the cellular damage caused by Aβ₄₂. nih.gov Four of the derivatives were particularly potent, exhibiting strong antioxidant activities and the ability to reduce intracellular ROS production, preserve mitochondrial membrane potential, and protect the cell membrane from damage. nih.gov Furthermore, these compounds were able to modulate the activity of beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β plaques. nih.gov Their protective effects were comparable to those of resveratrol, a well-known neuroprotectant. nih.gov

Table 6: Neuroprotective Effects of Lead Aminonaphthoquinone (ANQ) Derivatives

| Compound | Key Protective Actions | Reference |

|---|---|---|

| Compound 10 | Mitigated Aβ₄₂-induced damage, potent antioxidant, decreased ROS, preserved mitochondrial membrane potential, protected cell membrane, modulated BACE1 activity. | nih.gov |

| Compound 12 | ||

| Compound 16 | ||

| Compound 18 |

Receptor Antagonism Studies (e.g., P2X4 and P2X7 Receptors)

Research into the pharmacological profile of 2-hydroxy-1,4-naphthoquinone derivatives has identified them as a promising class of antagonists for the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. While direct studies on this compound are not extensively documented in publicly available research, the evaluation of structurally related analogues provides significant insights into its potential activity.

The P2X7 receptor is a key target in the development of anti-inflammatory drugs due to its role in mediating immune responses. nih.gov The 1,4-naphthoquinone core has been identified as a pharmacophore for allosteric inhibitors of the P2X7 receptor. nih.gov Studies on a series of 1,4-naphthoquinone derivatives have demonstrated their ability to inhibit P2X7 receptor function in both human and murine models. jst.go.jp

A notable study on 3-substituted 2-hydroxy-1,4-naphthoquinones, including those with halogen and aryl groups, established this chemical family as a new class of effective P2X7 receptor inhibitors. researchgate.netnih.gov For instance, the analogues AN-03 (a 3-iodo derivative) and AN-04 (a 3-phenyl derivative) were found to be potent inhibitors of the P2X7 receptor. nih.govnih.gov Further investigations into 2-amino-3-aryl-1,4-naphthoquinones identified a fluorinated analogue, AD-4F, which demonstrated significant inhibitory activity against both murine and human P2X7 receptors, with IC50 values of 0.123 µM and 0.93 µM, respectively. nih.gov This compound also showed greater potency in inhibiting ATP-induced interleukin-1β (IL-1β) release in vitro compared to the standard P2X7 antagonist, Brilliant Blue G (BBG). nih.gov

Molecular docking studies suggest that these naphthoquinone derivatives bind to an allosteric site on the P2X7 receptor. nih.gov The electronic structure of the naphthoquinone skeleton is considered crucial for this biological interaction. researchgate.net While these findings strongly suggest the potential of this compound as a P2X7 receptor antagonist, further specific studies are required to elucidate its exact potency and mechanism of action.

There is currently a lack of specific research data on the antagonistic activity of this compound or its close analogues against the P2X4 receptor.

Table 1: P2X7 Receptor Antagonism by Naphthoquinone Analogues

| Compound | Receptor Target | In Vitro Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| AD-4F | Murine P2X7R | 0.123 µM | Potent inhibitor | nih.gov |

| AD-4F | Human P2X7R | 0.93 µM | Potent inhibitor, more potent than BBG at inhibiting IL-1β release | nih.gov |

| AN-03 | P2X7R | Not specified | Effective inhibitor | nih.govnih.gov |

| AN-04 | P2X7R | Not specified | Effective inhibitor | nih.govnih.gov |

MALT1 Protease Inhibition Studies

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in the activation of NF-κB signaling, making it a therapeutic target for certain types of B-cell lymphomas and autoimmune diseases. nih.gov

Extensive research has led to the identification of small molecule inhibitors of MALT1. One such inhibitor, designated as MI-2, has been shown to directly bind to MALT1 and irreversibly suppress its protease function. The chemical structure of MI-2 has been identified as 2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenyl]acetamide. jst.go.jpresearchgate.net This compound is not structurally related to the 1,4-naphthoquinone scaffold.

Currently, there is no scientific evidence in the reviewed literature to suggest that this compound or its analogues possess inhibitory activity against MALT1 protease. Research in this area has been focused on distinct chemical classes of compounds.

In vivo Efficacy Studies

The in vivo efficacy of halogenated and other substituted 2-hydroxy-1,4-naphthoquinone derivatives has been evaluated, primarily in the context of their anti-inflammatory properties, which are often linked to their P2X7 receptor antagonism.

The fluorinated 2-amino-3-aryl-1,4-naphthoquinone analogue, AD-4F, demonstrated significant in vivo efficacy in a carrageenan-induced paw edema model in mice. nih.gov This model is a standard for assessing the anti-inflammatory activity of novel compounds. The potent in vivo effect of AD-4F further supports the therapeutic potential of fluorinated naphthoquinones in inflammatory conditions. nih.gov

Similarly, the 1,4-naphthoquinone derivatives AN-03 and AN-04 have also shown in vivo efficacy by reversing carrageenan-induced paw edema. jst.go.jp These findings underscore the potential of the 2-hydroxy-1,4-naphthoquinone scaffold, including halogenated derivatives like this compound, as a basis for the development of new anti-inflammatory agents. jst.go.jpnih.gov

While direct in vivo studies on this compound are not available in the current body of literature, the positive results from closely related fluorinated and halogenated analogues suggest that it would likely exhibit anti-inflammatory effects in vivo. Further preclinical studies are necessary to confirm this and to establish a comprehensive profile of its in vivo efficacy.

Table 2: In vivo Efficacy of a Fluorinated Naphthoquinone Analogue

| Compound | Animal Model | Efficacy | Key Findings | Reference |

|---|---|---|---|---|

| AD-4F | Carrageenan-induced paw edema in mice | Reversed paw edema | Demonstrates in vivo anti-inflammatory activity | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1,4-naphthoquinone |

| AN-03 |

| AN-04 |

| AD-4F |

| Brilliant Blue G |

Mechanistic Investigations and Molecular Target Elucidation

Cellular Mechanisms of Action

The effects of 7-Fluoro-2-hydroxynaphthalene-1,4-dione within the cellular environment are complex, triggering a cascade of events that can ultimately determine a cell's fate. These mechanisms are primarily rooted in its redox properties and its ability to interfere with fundamental cellular pathways.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Naphthoquinones are well-documented for their capacity to undergo redox cycling, a process that involves the acceptance of one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. nih.gov This process can lead to the transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.gov The generation of ROS can disrupt the delicate redox balance within a cell, leading to oxidative stress. This, in turn, can damage cellular components such as lipids, proteins, and nucleic acids. mdpi.compreprints.org

While direct studies on this compound are limited, the broader class of 1,4-naphthoquinone (B94277) derivatives is known to induce cytotoxicity through the generation of free radicals. mdpi.com The introduction of a fluorine atom can significantly influence the electrochemical properties of the molecule, potentially enhancing its ability to participate in redox cycling and thereby increasing ROS production. mdpi.com The increased levels of intracellular ROS are often a primary trigger for the subsequent cellular responses, including apoptosis and cell cycle arrest. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many bioactive naphthoquinones is their ability to induce apoptosis, or programmed cell death, and to halt the cell division cycle. nih.gov These effects are frequently a direct consequence of the ROS-mediated cellular damage. For instance, studies on other novel 1,4-naphthoquinone derivatives have demonstrated that they can induce apoptosis by modulating key signaling pathways, such as the MAPK and STAT3 pathways, in a ROS-dependent manner. nih.gov

Furthermore, some fluorinated compounds have been shown to trigger cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest prevents the cell from entering mitosis, and if the damage is irreparable, it can lead to the initiation of apoptosis. nih.gov While the specific effects of this compound on cell cycle progression and the induction of apoptosis require further detailed investigation, it is plausible that it shares these mechanisms with other structurally related compounds. The pro-apoptotic activity is often characterized by the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspase-3 and PARP. nih.gov

Interactions with Nucleic Acids (DNA)

The aromatic structure of naphthoquinones suggests a potential for interaction with DNA, which could contribute to their biological effects. nih.gov Mechanisms of DNA interaction can include intercalation between base pairs or alkylation, leading to DNA strand breakage. mdpi.compreprints.org Some studies on modified 2-arylpiperidinyl-1,4-naphthoquinone compounds have shown that their redox activity is diminished in the presence of double-stranded DNA, suggesting an interaction. nih.gov However, there is currently a lack of specific studies detailing the direct binding or interaction of this compound with nucleic acids.

Modulation of Intracellular Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. The interplay between apoptosis and autophagy is complex, and ROS can act as a modulator of both processes. nih.gov In some contexts, naphthoquinone-induced ROS can trigger autophagic cell death. nih.gov For example, certain 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have been shown to be effective against T. cruzi by inducing intracellular autophagy and elevating ROS levels. bldpharm.com The potential for this compound to modulate autophagy remains an area for future research.

Enzyme Inhibition Profiles and Kinetics

A key aspect of the mechanism of action for many naphthoquinones is their ability to inhibit specific enzymes, thereby disrupting critical metabolic and signaling pathways.

Inhibition of Mitochondrial Electron Transport Chain Components (e.g., Cytochrome bc1 complex)

The mitochondrial electron transport chain is a primary target for many bioactive compounds. Hydroxy-naphthoquinones are known to be competitive inhibitors of the cytochrome bc1 complex (also known as complex III). nih.govnih.gov This enzyme complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. nih.govnih.gov Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a decrease in ATP production and an increase in ROS generation.

Hydroxy-naphthoquinones typically bind to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. nih.govnih.gov While specific kinetic data for the inhibition of the cytochrome bc1 complex by this compound is not yet available, the structural similarity to other known inhibitors suggests that it likely acts through a similar competitive mechanism. The efficacy of inhibition can be influenced by the nature of the substituents on the naphthoquinone ring. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacterial species. nih.gov It is a member of the resistance-nodulation-division (RND) superfamily of transporters and plays a critical role in the biogenesis of the complex mycobacterial cell wall. nih.gov Specifically, MmpL3 is responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space. nih.gov The inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the intracellular accumulation of TMM and preventing the formation of the outer membrane, which is vital for the bacterium's survival and virulence. nih.govnih.gov

The inhibition of MmpL3 can occur through two proposed mechanisms: direct binding to the transporter or indirect inhibition by dissipating the proton motive force (PMF) across the cell membrane, which powers the transport process. nih.gov A wide variety of structurally diverse compounds have been identified as MmpL3 inhibitors, suggesting the target is promiscuous. nih.gov These inhibitors often share common chemical features, including a central nucleophilic or basic core flanked by lipophilic/hydrophobic groups. nih.gov Although direct evidence for this compound is not specified, other naphthoquinone derivatives have been investigated for their antimicrobial properties. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Targeting

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate. nih.gov This pathway is crucial for the synthesis of DNA and RNA precursors. While most normal, resting cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells, are heavily dependent on the de novo pathway to meet their high demand for nucleotides. nih.gov This dependency makes DHODH an attractive therapeutic target in cancer and autoimmune diseases. Inhibition of DHODH depletes the pyrimidine nucleotide pool, thereby hindering cell proliferation and survival.

ATPase Inhibition

ATPases are a class of enzymes that catalyze the decomposition of adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (B83284) (ADP) and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive various essential cellular processes. Certain quinone-based compounds have been shown to inhibit the ATPase activity of specific proteins, such as human topoisomerase IIα, a crucial enzyme in DNA replication and chromosome organization. nih.gov Furthermore, some quinone derivatives can act as uncoupling agents in the mitochondrial inner membrane, disrupting the proton gradient and inhibiting ATP production, which can trigger apoptosis. nih.gov While a study identified a fluorinated quinolinone derivative as an inhibitor of Na+/K+-ATPase, specific data on this compound's activity against ATPases is not detailed in the available literature. nih.govnih.gov

Cysteine Protease Inhibition (e.g., Cruzain)

Cruzain is the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net This enzyme is essential throughout the parasite's life cycle, playing key roles in nutrition, differentiation from one life stage to another, and evasion of the host immune system. researchgate.net Given its critical functions, cruzain is considered a validated drug target for Chagas disease. researchgate.netnist.gov The inhibition of cruzain can arrest the parasite's growth and replication. nih.gov Various classes of molecules have been developed as cruzain inhibitors, including peptide-like and non-peptide synthetic compounds. However, specific inhibitory data for this compound against cruzain is not currently documented in the provided search results.

Protein Binding Interactions and Ligand-Receptor Dynamics